Home > Products > Screening Compounds P119501 > 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide -

6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

Catalog Number: EVT-4651768
CAS Number:
Molecular Formula: C19H13ClN2O5
Molecular Weight: 384.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Zacopride

Compound Description: [4-amino-N-[1-azabicyclo(2.2.2)oct-3-yl]-5-chloro-2-methoxybenzamide(E)-2-butenedioate] [] is a representative serotonin-3 (5-HT3) receptor antagonist. Replacing its 4-amino substituent on the aromatic moiety with a 3-dimethylamino substituent does not affect its 5-HT3 receptor antagonistic activity. []

Relevance: Zacopride is a representative 5-HT3 receptor antagonist like the target compound, 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide. It provides a structural starting point for understanding how modifications to the benzamide core can impact 5-HT3 receptor activity. []

Azasetron

Compound Description: Azasetron [(+/-)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide monohydrochloride] [] is another potent and selective serotonin-3 (5-HT3) receptor antagonist. [] It inspired the development of a new series of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamides as potent 5-HT3 receptor antagonists. []

Relevance: Azasetron shares the core 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide structure with the target compound, 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide. The exploration of Azasetron derivatives led to the discovery of more potent compounds in this chemical class. []

Compound Description: (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-2H-1,4 -benzoxazine-8-carboxamide emerged as a particularly potent member of the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide series. It exhibits a high affinity for 5-HT3 receptors (Ki = 0.051 nM) and potent antagonistic activity against the von Bezold-Jarisch reflex (ED50 = 0.089 micrograms/kg i.v.) in rats. []

Relevance: This compound highlights the importance of the 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide core structure and the stereochemistry at the 4-position for achieving high 5-HT3 receptor antagonistic activity. Its high potency compared to the target compound, 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide, suggests that the chromene moiety in the target compound may moderate its 5-HT3 receptor activity. []

N-(3,4-dihydro-3-oxo-4-propargyl-2H-1,4-benzoxazin-6-yl)-3,4,5,6-tetrahydrophthalimide and N-(3,4-dihydro-7-fluoro-3-oxo-4-propargyl-2H-1,4-benzoxazin-6-yl)-3,4,5,6-tetrahydrophthalimide

Compound Description: These two compounds are part of a series of N-(2,4,5-trisubstituted phenyl)-3,4,5,6-tetrahydrophthalimides that were investigated for their ability to inhibit protoporphyrinogen-IX oxidase (Protox) and induce peroxidizing activity in plants. []

Relevance: They belong to the same benzoxazinone family as the target compound, 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide, and highlight the exploration of different substituents on the benzoxazinone ring for modulating Protox inhibitory activity. []

7-fluoro-3,4-dihydro-2-methylbenzoxazinone

Compound Description: 7-fluoro-3,4-dihydro-2-methylbenzoxazinone is a precursor used in the synthesis of the protox inhibitor 2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide. []

Relevance: This compound is a simplified benzoxazinone core, similar to that found in the target compound 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide. Studying its derivatives helps in understanding the structure-activity relationships of benzoxazinones as protox inhibitors. []

7-fluoro-2H-benz­[1,4]­oxazin-3(4H)-one

Compound Description: 7-fluoro-2H-benz­[1,4]­oxazin-3(4H)-one is a precursor used in the synthesis of another protox inhibitor 3‐Chloro‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐ynyl)‐3,4‐di­hydro‐2H‐1,4‐benzoxazin‐6‐yl]‐2,2‐di­methyl­propion­amide. []

Relevance: Similar to the previous compound, this benzoxazinone core is related to the target compound 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide and provides further insights into the structural requirements for protox inhibition. []

YM060

Compound Description: YM060 [(R)-5-[(1-methyl-3-indolyl)carbonyl]-4,5,6,7-tetrahydro-1H-benzimida zol e hydrochloride] is a novel, potent 5-HT3 receptor antagonist, structurally unrelated to other 5-HT3 antagonists. []

Relevance: Although structurally different, YM060 demonstrates the potential for discovering novel chemical classes with potent 5-HT3 receptor antagonism, highlighting the diversity of structures that can interact with this receptor. It serves as a reference point for comparing the activity of the target compound, 6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide. []

Properties

Product Name

6-chloro-N-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide

IUPAC Name

6-chloro-N-(4-methyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxochromene-2-carboxamide

Molecular Formula

C19H13ClN2O5

Molecular Weight

384.8 g/mol

InChI

InChI=1S/C19H13ClN2O5/c1-22-13-7-11(3-5-16(13)26-9-18(22)24)21-19(25)17-8-14(23)12-6-10(20)2-4-15(12)27-17/h2-8H,9H2,1H3,(H,21,25)

InChI Key

GHPYXBIHDZKEEJ-UHFFFAOYSA-N

SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.